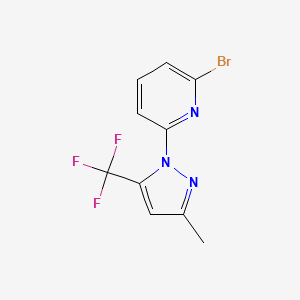

2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

Descripción

Propiedades

IUPAC Name |

2-bromo-6-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3N3/c1-6-5-7(10(12,13)14)17(16-6)9-4-2-3-8(11)15-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJINAMPCVQLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675354 | |

| Record name | 2-Bromo-6-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-44-2 | |

| Record name | 2-Bromo-6-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Pyrazole Ring

The pyrazole core is synthesized via condensation reactions involving hydrazine derivatives and β-diketones bearing trifluoromethyl groups. A typical precursor is 1,1,1-trifluoro-3-methyl-2,4-pentanedione, which reacts with hydrazine under acidic conditions to yield 3-methyl-5-(trifluoromethyl)-1H-pyrazole.

- Reaction Conditions: Acidic medium, controlled temperature to avoid side reactions.

- Key Considerations: The electron-withdrawing trifluoromethyl group requires careful control to prevent decomposition.

Coupling Pyrazole with Bromopyridine

The pyrazole is attached to the pyridine ring at the 6-position, typically starting from 2-bromo-6-chloropyridine or 2,6-dibromopyridine.

- Method: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Catalysts: Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XantPhos.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene/ethanol mixtures.

- Bases: Potassium carbonate (K₂CO₃), sodium bicarbonate, or t-BuONa.

- Temperature: Typically 80–110 °C for coupling reactions.

Selective Substitution and Purification

In cases where 2,6-dibromopyridine is used, selective mono-substitution is achieved by stoichiometric control and selective precipitation techniques.

- Selective Precipitation: Use of zinc chloride (ZnCl₂) to complex and precipitate di-substituted byproducts, allowing isolation of the mono-substituted target compound by filtration or centrifugation.

- Purification: Silica gel chromatography and recrystallization.

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrazine + 1,1,1-trifluoro-3-methyl-2,4-pentanedione | Acidic medium, mild heating | Formation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole |

| 2 | 3-methyl-5-(trifluoromethyl)-1H-pyrazole + 2-bromo-6-chloropyridine | Pd catalyst, base, polar aprotic solvent, 80–110 °C | Coupling to form 2-bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine |

| 3 | Reaction mixture | ZnCl₂ precipitation, filtration, chromatography | Isolation of pure mono-substituted product |

Research Findings and Optimization

- Yield Optimization: Careful stoichiometric control (1:1 molar ratio) and low temperature (-80°C to 0°C) during nucleophilic substitution minimize side reactions caused by the trifluoromethyl group’s strong electron-withdrawing effect.

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm, combined with ¹H, ¹³C, and ¹⁹F NMR spectroscopy, confirms the integrity of the trifluoromethyl group and substitution pattern.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) identifies molecular ion peaks at m/z 291.2 and 293.2, corresponding to isotopic bromine signatures.

- Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate the compound’s stability, crucial for storage and further application.

Advanced Methodological Considerations

| Aspect | Recommendation | Notes |

|---|---|---|

| Catalyst Loading | 1–5 mol% Pd catalyst | Minimizes residual metal contamination |

| Reaction Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis and oxidation |

| Temperature Control | Low temperatures (-80°C to 0°C) during substitution | Reduces side reactions |

| Purification | ZnCl₂ complexation for selective precipitation | Improves yield and purity |

| Storage | Argon atmosphere, amber vials, -20°C | Prevents photodegradation and decomposition |

| Characterization | Use ¹⁹F NMR to confirm trifluoromethyl group integrity | Chemical shift δ −60 to −65 ppm |

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C10H7BrF3N3 |

| Molecular Weight | 306.08 g/mol |

| CAS Number | 1187386-44-2 |

| IUPAC Name | 2-bromo-6-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine |

| SMILES | CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CC=C2)Br |

| InChI Key | ZHJINAMPCVQLHI-UHFFFAOYSA-N |

Análisis De Reacciones Químicas

Multicomponent Reactions

The compound is synthesized via a one-pot multicomponent approach involving α-bromoketones, N-tosylhydrazones, and 2-ethynylpyridine. The reaction proceeds under heat (110°C) in acetonitrile with K₂CO₃ as a base, forming a cascade of intermediates that cyclize to yield the final product . Key steps include:

-

Formation of a tosylhydrazone intermediate from α-bromoketones.

-

Coupling with 2-ethynylpyridine and NH-azole derivatives.

Cascade Processes

A three-component synthesis method combines α-bromo-N-tosylhydrazone, 2-ethynylpyridine, and NH-azole in acetonitrile. The reaction involves sequential steps:

-

Initial stirring at 60°C to form intermediates.

-

Addition of reagents and further heating to 110°C for 16 hours .

Nucleophilic Substitution

The bromine atom at position 2 of the pyridine ring undergoes nucleophilic substitution under basic conditions. Reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which activates the ring for substitution.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| SNAr (Nucleophilic Aromatic Substitution) | Sodium azide (NaN₃) | DMF, 80°C, 24 h | 2-Azido derivative |

| Cross-coupling | Palladium catalyst (Pd(OAc)₂) | Dioxane, 100°C, 12 h | Coupled aryl derivatives |

Regioselectivity and Reactivity

The trifluoromethyl group directs substitution to the para position relative to the pyrazole substituent. This regioselectivity is attributed to its strong electron-withdrawing effect, which deactivates the meta position.

Palladium-Catalyzed Couplings

The bromine atom facilitates Suzuki–Miyaura coupling with arylboronic acids. Reaction conditions include:

-

Palladium(II) acetate (Pd(OAc)₂) as catalyst.

-

Potassium carbonate (K₂CO₃) as base.

-

Dioxane as solvent at 100°C.

| Coupling Partner | Yield | Product |

|---|---|---|

| Phenylboronic acid | 75% | Biphenyl derivative |

| Pyridylboronic acid | 68% | Heteroaryl derivative |

Influence of Electron-Withdrawing Groups

-

Chlorination at the 5-position under vapor-phase conditions .

-

Bromination at the 4-position via radical mechanisms.

Comparison with Analogues

| Compound | Structural Features | Key Reactivity Differences |

|---|---|---|

| 3-Bromo-6-methoxy-pyridine | Methoxy group instead of trifluoromethyl | Lower reactivity due to electron-donating methoxy group |

| 5-Trifluoromethylpyrazole | Lacks pyridine moiety | Exhibits antifungal activity via bioisosteric effects |

| 2-Fluoro-6-(pyrazolyl)pyridine | Fluoro group instead of bromo | Increased lipophilicity but reduced substitution efficiency |

The compound's unique combination of functional groups makes it a versatile intermediate in medicinal chemistry, particularly for protein-targeting agents and agrochemicals. Its reactivity is strongly influenced by the trifluoromethyl group, which enhances substitution and coupling efficiency while reducing electrophilic reactivity .

Aplicaciones Científicas De Investigación

Antitubercular Activity

Research indicates that this compound exhibits significant antitubercular properties, potentially inhibiting the growth of Mycobacterium tuberculosis. The pyrazole ring's presence is believed to play a crucial role in its biological activity, possibly through mechanisms involving iron-chelation, which is vital for bacterial metabolism.

Anti-inflammatory and Analgesic Properties

Compounds with similar structures have shown promise in anti-inflammatory and analgesic activities. Studies suggest that 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine may interact with enzymes involved in inflammatory pathways, indicating potential therapeutic applications for pain management.

Agrochemical Applications

The compound's unique reactivity profile enhances its potential use in agrochemical formulations. Its structural characteristics may contribute to the development of new pesticides or herbicides aimed at improving agricultural productivity while minimizing environmental impact. Ongoing research aims to explore these possibilities further.

Interaction with Biological Targets

Studies have focused on the interactions of this compound with various biological targets. Research suggests that it may modulate biological systems by affecting enzymes related to inflammation and pain pathways, which could lead to novel therapeutic strategies.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways and exerting its effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine (Ref: 10-F698882) and 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (Catalog of Pyridine Compounds, 2017). Structural and functional differences are summarized in Table 1.

Table 1: Key Structural and Inferred Properties of Compared Compounds

| Compound Name | Core Structure | Substituents | Key Inferred Properties |

|---|---|---|---|

| 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine | Pyridine + pyrazole | - 2-Br (pyridine) - 6-position: 3-methyl-5-(CF₃)pyrazole |

- High lipophilicity (CF₃) - Potential metabolic stability - Cross-coupling utility |

| 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine | Pyrazole | - 4-Br (pyrazole) - 1-position: 2-isopropoxyethyl |

- Enhanced solubility (ether group) - Flexibility (alkyl chain) - Amine reactivity |

| 2-Bromo-6-(hydroxymethyl)pyridin-3-ol | Pyridine | - 2-Br (pyridine) - 6-position: hydroxymethyl - 3-position: hydroxyl |

- High polarity (hydroxyl groups) - Potential hydrogen bonding - Lower stability |

Structural and Functional Analysis

a) Pyridine vs. Pyrazole Core

- The target compound’s pyridine core provides aromaticity and a rigid planar structure, favoring π-π stacking interactions in biological targets. In contrast, 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine (Ref: 10-F698882) features a pyrazole ring, which introduces two adjacent nitrogen atoms capable of hydrogen bonding and metal coordination .

- 2-Bromo-6-(hydroxymethyl)pyridin-3-ol substitutes the pyrazole with hydroxyl and hydroxymethyl groups, significantly increasing polarity and water solubility but reducing stability under acidic or oxidative conditions .

b) Substituent Effects

- This contrasts with the 2-isopropoxyethyl group in Ref: 10-F698882, which adds steric bulk and ether-derived solubility .

- Hydroxymethyl vs. Bromine : The hydroxymethyl group in the pyridin-3-ol derivative promotes hydrophilic interactions, making it suitable for aqueous-phase reactions. However, the bromine in the target compound and Ref: 10-F698882 enables Suzuki or Ullmann-type cross-coupling reactions, a critical advantage in medicinal chemistry .

Actividad Biológica

2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a complex organic compound with the molecular formula and a molar mass of 306.08 g/mol. This compound is notable for its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology.

The compound's properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrF₃N₄ |

| CAS Number | 1187386-44-2 |

| Density | 1.67 ± 0.1 g/cm³ (predicted) |

| Boiling Point | 340.8 ± 42.0 °C (predicted) |

| pKa | -3.27 ± 0.19 (predicted) |

| Storage Conditions | 2-8 °C |

| Sensitivity | Irritant |

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit various biological activities, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The selectivity index for some derivatives reached values indicating strong COX-2 inhibition with minimal COX-1 activity, suggesting a favorable safety profile for therapeutic applications .

Anticancer Potential

Case Studies

- DYRK1A Inhibition : A study utilized computational modeling and enzymatic assays to evaluate the inhibitory effects of pyrazole derivatives on DYRK1A, revealing nanomolar-level activity for certain compounds . The presence of trifluoromethyl groups was associated with increased potency.

- COX Inhibition : In a series of experiments evaluating anti-inflammatory properties, specific pyrazole derivatives were tested against carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to control groups .

The biological activity of this compound is likely mediated through its interaction with key enzymes and receptors involved in inflammatory pathways and cell signaling mechanisms. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, contributing to its bioactivity.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine?

The compound is typically synthesized via nucleophilic aromatic substitution. A two-step process involves reacting 2,6-dibromopyridine with 3-methyl-5-(trifluoromethyl)-1H-pyrazole under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃). The mono-substituted product is isolated using selective precipitation with ZnCl₂, which forms a complex with the di-substituted byproduct, enabling separation via filtration or centrifugation . Yield optimization requires careful stoichiometric control (1:1 molar ratio of dibromopyridine to pyrazole).

Q. How is the purity of this compound validated in academic research?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirmed by ¹H/¹³C NMR spectroscopy. For example, the pyridine ring protons appear as distinct doublets in the aromatic region (δ 8.0–8.5 ppm), while the trifluoromethyl group (-CF₃) is confirmed by a singlet at ~δ 3.48 ppm in ¹H NMR and a characteristic quartet in ¹⁹F NMR . Mass spectrometry (ESI-MS) is used to confirm molecular weight (e.g., M⁺ and M+2 peaks at m/z 291.2 and 293.2, respectively) .

Q. What are the key challenges in handling the trifluoromethyl group during synthesis?

The electron-withdrawing -CF₃ group increases the electrophilicity of the pyridine ring, making it prone to unintended side reactions (e.g., over-substitution or ring decomposition). To mitigate this, reactions are conducted at low temperatures (−80°C to 0°C) with controlled equivalents of nucleophiles. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling aid in optimizing reaction pathways for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in substitution reactions. For instance, the bromine atom at position 2 of pyridine is more reactive due to lower electron density compared to position 6, as shown by Fukui indices. Molecular docking studies can also assess binding affinity with biological targets (e.g., kinases) to guide functionalization strategies .

Q. What strategies resolve contradictions in reported reaction yields for similar bromopyridine derivatives?

Discrepancies in yields (e.g., 54–78% in similar syntheses) often arise from differences in purification methods. For example, chromatography-free isolation via selective zinc complexation (as in ) improves yields (up to 60%) compared to traditional column chromatography. Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps (e.g., deprotonation of pyrazole) to refine reaction conditions .

Q. How does the presence of bromine influence the compound’s applicability in cross-coupling reactions?

The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (1–2 mol%) in toluene/EtOH at 80°C introduces aryl groups at position 2. The trifluoromethyl group remains stable under these conditions, but excess base (e.g., Na₂CO₃) must be avoided to prevent dehalogenation .

Q. What advanced characterization techniques are used to study its solid-state behavior?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines crystal structures, revealing intermolecular interactions (e.g., C-F⋯π contacts). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, which is critical for applications in materials science. Powder XRD monitors polymorphic transitions during storage .

Methodological Considerations Table

| Aspect | Recommendation | Reference |

|---|---|---|

| Purification | Use ZnCl₂ to precipitate di-substituted byproduct; isolate via centrifugation. | |

| NMR Analysis | Acquire ¹⁹F NMR to confirm -CF₃ integrity (δ −60 to −65 ppm). | |

| Stability Storage | Store under argon at −20°C in amber vials to prevent photodegradation. | |

| Cross-Coupling | Optimize Pd catalyst loading (1–5 mol%) to minimize residual metal contamination. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.